molecular formula C13H21NO4 B2998099 Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1222996-05-5

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No. B2998099
CAS RN: 1222996-05-5
M. Wt: 255.314
InChI Key: HKXICUDOIXLKLJ-UWVGGRQHSA-N
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Description

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a chemical compound with the CAS Number: 1548292-34-7 . It has a molecular weight of 269.34 . The IUPAC name for this compound is 8-tert-butyl 3-methyl (1R,5S)-8-azabicyclo [3.2.1]octane-3,8-dicarboxylate .


Synthesis Analysis

The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4/c1-14 (2,3)19-13 (17)15-10-5-6-11 (15)8-9 (7-10)12 (16)18-4/h9-11H,5-8H2,1-4H3/t9?,10-,11+ . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a refrigerator to maintain its stability .

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of natural products with diverse biological activities. Researchers have focused on stereoselective methods to construct this scaffold. While some approaches involve enantioselective synthesis of an acyclic precursor, others achieve stereochemical control directly during the scaffold formation or through desymmetrization processes .

Chiral Stationary Phases in Chromatography

Chiral stationary phases (CSPs) based on the 8-azabicyclo[3.2.1]octane scaffold are employed in enantioselective chromatography. These CSPs separate enantiomers (mirror-image isomers) of chiral compounds, enabling their analysis and purification. Applications range from pharmaceutical quality control to environmental monitoring.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261 .

Future Directions

The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there may be future research opportunities in the synthesis and application of compounds like Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid.

Mechanism of Action

Mode of Action

The mode of action of Exo-8-boc-8-azabicyclo[32It is known that the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[321]octane architecture . This suggests that the compound may interact with its targets in a stereoselective manner, leading to specific changes in the biological system.

Biochemical Pathways

The biochemical pathways affected by Exo-8-boc-8-azabicyclo[32The 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities This suggests that the compound may affect similar pathways as tropane alkaloids, leading to downstream effects

properties

IUPAC Name

(1S,5R)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-4-5-10(14)7-8(6-9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8?,9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXICUDOIXLKLJ-PBINXNQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679401
Record name (1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid

CAS RN

280762-00-7, 1222996-05-5
Record name (1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,3R,5S)-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name exo-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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